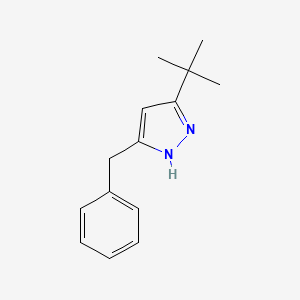

5-benzyl-3-tert-butyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-tert-butyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-14(2,3)13-10-12(15-16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKMACGRTRICNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970902 | |

| Record name | 5-Benzyl-3-tert-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-46-7 | |

| Record name | 5-Benzyl-3-tert-butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyl 3 Tert Butyl 1h Pyrazole and Its Structural Congeners

Regioselective Construction of the Pyrazole (B372694) Core Containing Benzyl (B1604629) and tert-Butyl Substituents

The precise placement of the benzyl and tert-butyl groups on the pyrazole ring is crucial for the desired chemical properties and biological activity. Regioselective synthesis ensures the formation of the correct isomer, which is a key challenge in pyrazole chemistry.

Cyclocondensation Reactions Utilizing β-Diketone Precursors with Hydrazine (B178648) Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions are classic and widely used methods for constructing the pyrazole ring. beilstein-journals.orgresearchgate.net This approach involves the reaction of a 1,3-dicarbonyl compound (a β-diketone) with a hydrazine derivative. The regioselectivity of this reaction is influenced by the nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.

For the synthesis of 5-benzyl-3-tert-butyl-1H-pyrazole, a suitable β-diketone precursor would be 1-phenyl-4,4-dimethyl-1,3-pentanedione. Reaction of this diketone with hydrazine hydrate (B1144303) would lead to the formation of the target pyrazole. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The use of substituted hydrazines, such as phenylhydrazine, can lead to the formation of N-substituted pyrazoles. The regiochemical outcome of the reaction with unsymmetrical β-diketones and substituted hydrazines can often be controlled by carefully selecting the reaction conditions.

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. tandfonline.comtandfonline.com Solvent-free reactions have gained considerable attention as they reduce waste, minimize the use of hazardous organic solvents, and can lead to improved reaction rates and easier product isolation. tandfonline.comtandfonline.com

Several solvent-free methods for pyrazole synthesis have been reported, often utilizing microwave irradiation or solid-state catalysts. rsc.orgnih.gov For instance, the condensation of diketones with hydrazines can be carried out in the absence of a solvent, sometimes with the aid of a catalytic amount of acid, to afford pyrazole derivatives in high yields. rsc.org Microwave-assisted synthesis, in particular, offers the advantages of rapid heating, which can significantly shorten reaction times compared to conventional heating methods. nih.gov The use of ionic liquids as recyclable reaction media also represents a green alternative to traditional organic solvents. ias.ac.in

Table 1: Examples of Solvent-Free Pyrazole Synthesis

| Reactants | Conditions | Product | Yield (%) | Reference |

| 1,3-Diketone, Hydrazine Hydrate | Catalytic H₂SO₄, Room Temp. | Pyrazole Derivative | High | rsc.org |

| Phenyl Glycidyl Ether, Pyrazole | Microwave, 120°C, 1 min | Substituted Pyrazole | Competitive | nih.gov |

| Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium Bromide (TBAB), Room Temp. | Functionalized Pyrazoles | 75-86 | tandfonline.com |

| Benzaldehydes, Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile | Acidic Ionic Liquid, Solvent-Free | Dihydropyrano[2,3-c]pyrazole | High | ias.ac.in |

Alkylation and acylation reactions are fundamental transformations in organic synthesis that can influence the cyclization pathways leading to pyrazoles. In the context of Friedel-Crafts reactions, alkylation of an aromatic ring with an alkyl halide and a Lewis acid catalyst can sometimes lead to polyalkylation due to the activating nature of the introduced alkyl group. plymouth.ac.uklibretexts.org In contrast, Friedel-Crafts acylation introduces a deactivating acyl group, which generally prevents further reactions on the aromatic ring. plymouth.ac.uk This difference in reactivity can be exploited to control the substitution pattern of the final product.

In pyrazole synthesis, pre-functionalizing the β-diketone or the hydrazine with specific alkyl or acyl groups can direct the regiochemical outcome of the cyclization. For instance, the presence of a bulky tert-butyl group can sterically hinder one of the carbonyl groups in the diketone, favoring nucleophilic attack by the hydrazine at the less hindered position. Similarly, the electronic effects of substituents on the hydrazine can influence which nitrogen atom participates in the initial condensation step.

[3+2] Cycloaddition Reactions in the Formation of this compound Derivatives

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful and convergent approach to the synthesis of five-membered heterocyclic rings like pyrazoles. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrile imines, which can be generated in situ from hydrazonoyl halides.

The dipolarophile is typically an alkyne or an alkene. To synthesize a this compound derivative via this route, one could react a nitrile imine bearing a tert-butyl group with an alkyne containing a benzyl group. The regioselectivity of the cycloaddition is a key consideration and is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. rsc.org Theoretical calculations, such as DFT, can be employed to predict the regiochemical outcome of these reactions. rsc.org

Metal-Catalyzed Synthetic Routes to Pyrazole Derivatives

Transition metal catalysis has emerged as a versatile tool for the synthesis of pyrazoles, offering novel reaction pathways and improved efficiency. Various metals, including palladium, copper, and rhodium, have been successfully employed in catalytic cycles to construct the pyrazole core or to functionalize pre-existing pyrazole rings. researchgate.net

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to introduce benzyl and other substituents onto a pre-formed pyrazole ring. Alternatively, metal catalysts can facilitate the initial cyclization reaction. For example, copper-catalyzed domino reactions involving acetylenes and diamines have been reported for the synthesis of pyrazoles. nih.gov Palladium-catalyzed C-H activation and functionalization of pyrazoles represents another advanced strategy for introducing substituents at specific positions. researchgate.net

Table 2: Examples of Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Copper Triflate | Chalcone, Hydrazine | Condensation | Pyrazole Derivative | nih.gov |

| Copper(I) Iodide | Acetylene, Diamine | Domino C-N Coupling/Hydroamination | Pyrazole Derivative | nih.gov |

| Palladium | Pyrazole, Alkyl Halide | C-H Allylation/Benzylation | Allylated/Benzylated Pyrazole | researchgate.net |

| [Ce(L-Pro)₂]₂(Oxa) | 1,3-Diketone, Hydrazine | Cyclocondensation | Substituted Pyrazole | rsc.org |

One-Pot and Multicomponent Reaction Strategies for Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. beilstein-journals.orgnih.gov These approaches are characterized by high atom economy, reduced waste, and operational simplicity.

Several MCRs have been developed for the synthesis of pyrazoles. A common strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of highly substituted pyrazoles. nih.gov Four-component reactions have also been reported, such as the synthesis of pyranopyrazoles from benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile. ias.ac.in The use of enzymatic catalysts in MCRs for pyrazole synthesis is also an emerging area, offering high selectivity under mild conditions. nih.gov

Functional Group Interconversions and Post-Cyclization Modifications on the this compound Scaffold

The this compound core presents three primary sites for post-cyclization modification: the pyrazole nitrogen atom (N1), the benzylic methylene (B1212753) group, and the tert-butyl group. Each site offers distinct chemical handles for introducing new functionalities and extending the molecular architecture.

N-Alkylation and N-Functionalization Strategies

The pyrazole ring's N1 position is a key site for derivatization. The nitrogen atom at position 2 is generally more reactive towards electrophiles due to its non-Huckel lone pair of electrons. orientjchem.org However, deprotonation of the N1-H with a suitable base generates a pyrazolate anion, which readily reacts with a variety of electrophiles. orientjchem.org This approach is a cornerstone for introducing alkyl, aryl, and other functional groups.

Commonly, N-alkylation is achieved under basic conditions by treating the pyrazole with an alkyl halide. semanticscholar.org Alternative, acid-catalyzed methods have also been developed. For instance, the use of trichloroacetimidates in the presence of a Brønsted acid like camphorsulfonic acid provides an effective route to N-alkylated pyrazoles, particularly with benzylic, phenethyl, and benzhydryl groups. semanticscholar.orgmdpi.com This method serves as a valuable alternative to traditional techniques that may require strong bases or high temperatures. semanticscholar.org

Beyond simple alkylation, the pyrazole nitrogen can undergo various other functionalizations. N-sulfonylation represents a key transformation. For example, reacting a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) leads to the formation of a pyrazole-based benzenesulfonamide. mdpi.com This highlights the potential for introducing sulfonyl groups to the pyrazole core, which are significant pharmacophores. Another important reaction is reductive amination, where a pyrazol-5-amine can react with an aldehyde to form an intermediate imine, which is then reduced to yield an N-substituted aminopyrazole. mdpi.com

Table 1: N-Functionalization Reactions on Pyrazole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl pyrazole | semanticscholar.org |

| N-Alkylation (Acid-catalyzed) | Trichloroacetimidate, Brønsted acid (e.g., CSA) | N-Alkyl pyrazole | semanticscholar.orgmdpi.com |

| N-Sulfonylation | Sulfonyl chloride, Triethylamine, Acetonitrile | Pyrazole-sulfonamide | mdpi.com |

| Reductive Amination | Aldehyde, then NaBH4, Methanol | N-functionalized aminopyrazole | mdpi.com |

Derivatization at the Benzyl Moiety for Extended Chemical Architectures

The benzyl group at the C5 position offers another avenue for structural modification. The aromatic ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or acyl groups. The specific conditions for these reactions would need to be optimized to account for the directing effects of the pyrazole ring and to avoid undesired side reactions.

Furthermore, the benzylic methylene bridge is a potential site for functionalization. For instance, bromination of the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator such as azo-bis-isobutyronitrile (AIBN). nih.gov The resulting benzylic bromide is a versatile intermediate that can be converted to a wide range of other functional groups through nucleophilic substitution reactions. This allows for the attachment of various oxygen and nitrogen-containing nucleophiles, significantly expanding the chemical diversity of the parent molecule. nih.gov

Reactions Involving the tert-Butyl Group and its Steric Influence

The tert-butyl group at the C3 position is generally considered to be chemically robust. However, its most significant role in post-cyclization modification is its potential use as a removable protecting group. The tert-butyl group can be cleaved under strong aqueous acidic conditions, such as with trifluoroacetic acid, to yield the corresponding N-H pyrazole. orgsyn.org This strategy is synthetically valuable, as the tert-butyl group can be used to direct substitution patterns during synthesis and then removed in a later step. The byproduct of this deprotection is isobutylene, an atom-economical and volatile compound. orgsyn.org

The steric bulk of the tert-butyl group exerts a significant influence on the reactivity and regioselectivity of reactions involving the pyrazole ring. It can hinder access to the adjacent N1 and C4 positions, thereby directing incoming reagents to less sterically encumbered sites. This steric hindrance is a critical factor in controlling the outcome of reactions such as N-alkylation, where it can favor the formation of one regioisomer over another. mdpi.com

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of unsymmetrically substituted pyrazoles like this compound inherently involves challenges of chemo- and regioselectivity. The classical synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific molecule, the precursor would be a β-diketone like 1-phenyl-4,4-dimethylpentane-1,3-dione reacting with hydrazine.

During such cyclizations, the formation of two possible regioisomers (3-benzyl-5-tert-butyl-1H-pyrazole and this compound) is possible. The regiochemical outcome is often dependent on the reaction conditions and the nature of the substituents on the dicarbonyl precursor. Controlling this regioselectivity is a key challenge in pyrazole synthesis. acs.orgresearchgate.net

Furthermore, post-cyclization reactions, especially N-alkylation, also require careful consideration of regioselectivity. Since this compound is an unsymmetrical pyrazole, alkylation can occur at either of the two ring nitrogen atoms. The outcome of this reaction is often governed by steric effects. mdpi.com The bulky tert-butyl group at the C3 position would likely direct alkylation to the less sterically hindered N1 nitrogen, which is adjacent to the benzyl group. In a study on the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the major product resulted from alkylation at the nitrogen adjacent to the less bulky methyl group, demonstrating that sterics play a crucial role in determining the regioselectivity of N-alkylation. mdpi.com Modern synthetic methods, including those using rhodium catalysis in three-component reactions, have shown unprecedented selectivity in the formation of complex pyrazoles, offering potential pathways to control the chemo- and regioselectivity in these systems. nih.govacs.orgacs.org

Chemical Reactivity and Transformational Chemistry of 5 Benzyl 3 Tert Butyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring and Substituents

The pyrazole ring is an aromatic system, and its reactivity in substitution reactions is dictated by the electronic effects of the ring nitrogen atoms and the attached substituents.

Electrophilic Substitution: The pyrazole ring is considered a π-excessive heterocycle, making it susceptible to electrophilic attack. For 3,5-disubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts-type reactions. The electron-donating nature of the alkyl (tert-butyl) and benzyl (B1604629) groups further activates the C4 position for such transformations. For instance, electrophilic bromination of pyrazolo-fused systems readily occurs at the available carbon position on the pyrazole ring. Direct C-H arylation of pyrazoles has been shown to proceed with a preference for the C5 position over the C4 position, a reactivity pattern that can be exploited for selective functionalization.

Nucleophilic Substitution: Nucleophilic substitution directly on the pyrazole ring is less common unless an activating group or a suitable leaving group is present at the C3 or C5 positions. However, the substituents on the 5-benzyl-3-tert-butyl-1H-pyrazole core offer alternative sites for nucleophilic attack. The benzylic protons of the C5-benzyl group are activated and can be substituted, for example, via a free-radical mechanism. Benzylic bromination using N-bromosuccinimide (NBS) is a classic example of this type of transformation, which would yield 5-(α-bromobenzyl)-3-tert-butyl-1H-pyrazole. This halide can then be displaced by various nucleophiles to introduce a wide range of functional groups.

| Reaction Type | Substrate/Analogue | Reagents | Product | Key Finding | Citation |

| Electrophilic Bromination | Benzo[e]pyrazolo[1,5-a]azepine | NBS | 4-Bromopyrazole derivative | Electrophilic substitution occurs readily at the C4 position of the pyrazole ring. | |

| Electrophilic Nitration | Pyrazolotriazolopyrimidine | HNO₃, H₂SO₄ | 6-Nitro-pyrazolotriazolopyrimidine | The available carbon on the pyrazole ring is readily nitrated. | |

| C-H Arylation | SEM-protected pyrazole | Pd(OAc)₂, Aryl halide | C5-Aryl pyrazole | Direct arylation shows a regioselectivity of C5 > C4. | |

| Benzylic Bromination | Toluene (analogue) | NBS, light | Benzyl bromide | The benzylic C-H bond is susceptible to free-radical halogenation. |

Oxidative and Reductive Transformations of the Pyrazole Nucleus and Associated Groups

The pyrazole ring is generally stable to oxidation, but the benzyl and tert-butyl substituents, as well as the pyrazole ring itself under certain conditions, can undergo oxidative and reductive transformations.

Oxidative Transformations: The benzyl group is particularly susceptible to oxidation. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can cleave the benzylic C-H bonds and any other C-C bonds of the alkyl chain, converting the benzyl group into a carboxylic acid. This reaction would transform this compound into 3-tert-butyl-1H-pyrazole-5-carboxylic acid. Milder oxidation of a pre-functionalized benzylic position, such as a benzylic halide, can yield the corresponding benzaldehyde (B42025) derivative using reagents like pyridine (B92270) N-oxide in the presence of silver oxide.

Reductive Transformations: The pyrazole ring can be reduced under specific conditions. For example, sodium borohydride (B1222165) (NaBH₄) has been used to reduce a pyrazolo-fused system to its tetrahydro-pyrazole derivative. Catalytic hydrogenation can also be employed, which could potentially reduce the pyrazole ring or the aromatic ring of the benzyl substituent, depending on the catalyst and reaction conditions. Such reductions can convert electron-withdrawing substituents into electron-donating groups, altering the chemical properties of the molecule.

| Reaction Type | Substrate/Analogue | Reagents | Product | Key Finding | Citation |

| Benzylic Oxidation | Alkylbenzenes | KMnO₄, H₃O⁺, heat | Benzoic acid | The benzyl group can be fully oxidized to a carboxylic acid. | |

| Benzylic Halide Oxidation | Benzyl bromide | Pyridine N-oxide, Ag₂O | Benzaldehyde | Mild oxidation of a benzylic halide yields the corresponding aldehyde. | |

| Pyrazole Ring Reduction | Benzo[e]pyrazolo[1,5-a]azepine | NaBH₄, EtOH | Tetrahydro-pyrazole derivative | The pyrazole ring can be reduced to a non-aromatic state. | |

| Catalytic Hydrogenation | Aromatic Nitro Compounds | H₂, Catalyst | Aromatic Amines | Substituents can be reduced without affecting the pyrazole ring under certain conditions. |

Annulation and Fused Heterocyclic System Formation from this compound Precursors

The construction of fused heterocyclic systems is a cornerstone of drug discovery and materials science. Pyrazole derivatives are excellent precursors for such annulation reactions. Precursors derived from this compound can be used to construct a variety of fused polycyclic structures.

A common strategy involves the use of 5-aminopyrazole derivatives. By converting the benzyl group of the title compound to or from an amino-functionalized analogue, one could access precursors for pyrazolo-fused azines. For instance, the condensation of 5-aminopyrazoles with various bielectrophilic reagents is a well-established route to pyrazolopyrimidines, pyrazolotriazines, and imidazo[1,2-b]pyrazoles. Multicomponent reactions offer another powerful approach; for example, the one-pot reaction of a 5-aminopyrazole, 2-hydroxy-1,4-naphthoquinone, and an α,β-unsaturated aldehyde can yield complex pentacyclic pyran-fused pyrazolo-quinolines. Furthermore, palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed to synthesize tricyclic 2-benzazepines, showcasing the potential of the benzylpyrazole core in advanced C-H activation cascades.

| Reaction Type | Precursor Type | Reagents | Fused System Formed | Key Finding | Citation |

| Condensation | 5-Aminopyrazole | Bielectrophilic moieties | Pyrazoloazines (e.g., pyrazolopyrimidines) | 5-Aminopyrazoles are versatile building blocks for fused heterocycles. | |

| Cyclocondensation | 5-Alkylamino-4-nitrosopyrazole | Pyridine, heat | Imidazo[4,5-c]pyrazole | Intramolecular cyclization can form fused imidazole (B134444) rings. | |

| Multicomponent Reaction | 5-Aminopyrazole | 2-Hydroxy-1,4-naphthoquinone, α,β-unsaturated aldehyde | Pyran-fused pyrazolo-benzoquinoline | Complex polycyclic systems can be assembled in a single step. | |

| [5+2] Rollover Annulation | 1-Benzylpyrazole | Alkyne, Pd(OAc)₂ | Pyrazolo-2-benzazepine | C-H activation of the benzyl group and pyrazole ring enables novel annulations. |

Reactivity Profiling of the 1H-Pyrazole N-H Proton in Derivatization

The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily removed by a base, allowing for a wide range of derivatization reactions. This N-H proton is crucial for modulating the compound's properties through N-substitution.

Alkylation and acylation are the most common derivatizations. Reaction with alkyl halides or other electrophilic reagents introduces substituents at the N1 position. For an unsymmetrical pyrazole like this compound, N-alkylation can potentially lead to a mixture of two regioisomers (N1- and N2-substituted products). However, the steric bulk of the C5-benzyl and C3-tert-butyl groups would likely influence the regioselectivity of this reaction. Methods for the direct preparation of N-alkyl and N-aryl pyrazoles from primary amines have also been developed, offering a broad scope of potential derivatives. The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can provide excellent regiocontrol in the functionalization of pyrazoles, allowing for sequential and selective substitution at different positions of the ring.

| Reaction Type | Substrate/Analogue | Reagents | Product | Key Finding | Citation | | :--- | :--- | :--- | :--- |

Structural Elucidation and Conformational Analysis of 5 Benzyl 3 Tert Butyl 1h Pyrazole

Tautomeric Equilibria in 1H-Pyrazole Systems with Benzyl (B1604629) and tert-Butyl Substituents

For unsymmetrically substituted 1H-pyrazoles such as 5-benzyl-3-tert-butyl-1H-pyrazole, annular tautomerism is a key feature. This phenomenon involves the migration of the N-H proton between the two nitrogen atoms of the pyrazole (B372694) ring, leading to two distinct tautomeric forms: 3-benzyl-5-tert-butyl-1H-pyrazole and this compound. The position of this equilibrium is sensitive to the nature of the substituents, the solvent, and the physical state (solution or solid).

Experimental studies on related 3(5)-substituted pyrazoles provide insight into the likely tautomeric preference of this compound. mdpi.com NMR spectroscopy is a primary tool for investigating these equilibria. In solution, if the proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed and their ratio determined by integration. acs.org For many 3(5)-disubstituted pyrazoles, however, the exchange is rapid, resulting in averaged signals for the C3/C5 carbons and their attached substituents. mdpi.com

Studies on 3(5)-phenylpyrazoles have shown that the tautomer with the phenyl group at the 3-position is generally favored in solution. acs.org Similarly, for 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a study combining X-ray crystallography and NMR spectroscopy revealed that while the 3-substituted tautomer is present in the solid state, an equilibrium exists in solution, with the 3-substituted form being the major component (approximately 90% at 293 K). researchgate.net The steric bulk of the tert-butyl group often directs substitution patterns, and in tautomeric equilibria, it has been noted to prefer the 5-position in some libraries of compounds. mdpi.com

Infrared (IR) spectroscopy can also probe tautomerism by observing N-H and C=N stretching frequencies, which differ between the tautomeric forms. However, assigning these bands can be complex, especially in the presence of intermolecular hydrogen bonding.

Based on these findings for analogous compounds, it is plausible that this compound exists as a mixture of both tautomers in solution, with the equilibrium likely influenced by both steric and electronic factors of the benzyl and tert-butyl groups.

| Tautomer Name | Favored Position of Substituent (based on analogs) | Method of Investigation |

| 3-Phenyl-1H-pyrazole | 3-position for phenyl group | NMR Spectroscopy, X-Ray Crystallography acs.org |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | 3-position in solid; major in solution | NMR Spectroscopy, X-Ray Crystallography researchgate.net |

| General 3(5)-alkyl/aryl pyrazoles | CF3 prefers C3; tert-butyl can prefer C5 | NMR Spectroscopy mdpi.com |

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for assessing the relative stabilities of pyrazole tautomers and the energy barriers for their interconversion. benthamdirect.com Studies on various 3(5)-substituted pyrazoles have shown that the relative stability is highly dependent on the electronic nature of the substituents. nih.gov For instance, in 3(5)-aminopyrazoles, the 3-amino tautomer is predicted to be more stable than the 5-amino form. nih.gov

For this compound, computational modeling would be necessary to determine the precise energy landscape. Such calculations would likely reveal that the energy difference between the two tautomers is small, allowing for their co-existence in equilibrium, a common feature for many pyrazoles. mdpi.com The calculations would also model the transition state for the proton transfer, providing the energy barrier for the tautomerization process.

Molecular Conformation and Steric Interactions of the Benzyl and tert-Butyl Groups

The conformation of this compound is largely defined by the orientation of the bulky tert-butyl and flexible benzyl substituents relative to the pyrazole ring. The tert-butyl group, due to its size, will sterically interact with the adjacent N-H or N-benzyl group and the C4-H of the pyrazole ring.

X-ray crystallographic studies of related compounds, such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, show significant dihedral angles between the pyrazole ring and the attached aromatic rings, indicating that a planar conformation is sterically hindered. nih.govnih.gov In this specific derivative, the pyrazole ring forms a dihedral angle of 77.13 (5)° with the tert-butylbenzyl ring. nih.govnih.gov This twisting minimizes steric clash between the ortho-hydrogens of the benzyl group and the pyrazole ring. Molecular modeling of 1-phenyl-3-tert-butyl-5-arylpyrazoles predicts that the 3-tert-butyl group forces a significant twist in the adjacent phenyl rings.

The benzyl group in this compound possesses rotational freedom around the CH₂-C5 bond. The preferred conformation will be a balance between minimizing steric hindrance with the pyrazole ring and potential weak intramolecular interactions.

Solid-State Structural Characterization of this compound Derivatives via X-ray Crystallography

While the crystal structure for this compound itself is not publicly documented, the solid-state structures of numerous derivatives have been extensively studied, providing a clear picture of the expected molecular packing and intermolecular interactions. These derivatives often feature additional substituents, such as a phenyl group on N1 or a carboxamide group.

For example, the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid reveals a monoclinic crystal system. nih.govnih.gov In another series of related compounds, seven 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles were analyzed, showing that even small changes to the benzyl substituent can alter the crystal packing from isomorphous to non-isostructural forms. nih.gov

The table below summarizes crystallographic data for a representative derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.govnih.gov | C₂₁H₂₂N₂O₂ | Monoclinic | P2₁/c | 12.336(2) | 17.632(3) | 8.7876(17) | 97.910(3) | 1893.2(6) | 4 |

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

In the solid state, 1H-pyrazoles are potent hydrogen bond donors (the N-H group) and acceptors (the sp²-hybridized nitrogen). This dual capability leads to the formation of robust hydrogen-bonded networks, which are fundamental to their supramolecular assembly. The most common motif for 1H-pyrazoles is the formation of centrosymmetric dimers or catemers (chains) via N-H···N hydrogen bonds.

In the crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, both tautomerism and hydrogen bonding are observed, with the molecules forming hydrogen-bonded chains. researchgate.net In derivatives of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole, a variety of supramolecular structures are observed, ranging from simple hydrogen-bonded chains to more complex sheets and frameworks. nih.gov These assemblies are often stabilized by a combination of N-H···N, N-H···O, C-H···O, and C-H···π interactions. nih.govrsc.org

| Compound Name | Hydrogen Bond Type(s) Observed | Supramolecular Motif |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.govnih.gov | O-H···O | Centrosymmetric dimers |

| 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole nih.gov | N-H···N | Hydrogen-bonded chains |

| 3-tert-Butyl-5-(4-methylbenzylamino)-1-phenyl-1H-pyrazole nih.gov | N-H···π(arene), C-H···π(arene) | Hydrogen-bonded dimers |

| N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide rsc.org | C-H···O, C-H···π(arene) | Sheets |

Advanced Spectroscopic Investigations of 5 Benzyl 3 Tert Butyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-benzyl-3-tert-butyl-1H-pyrazole and for studying its dynamic processes in solution.

1D and 2D NMR Techniques in Elucidating Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

Based on data from structurally similar compounds, the expected chemical shifts (δ) in the ¹H NMR spectrum would include a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.3 ppm. semanticscholar.orgmdpi.com The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet around 4.0 ppm. rsc.org The single proton on the pyrazole (B372694) ring (C4-H) is expected to resonate as a singlet at approximately 6.0-6.4 ppm. rsc.orgrsc.org The aromatic protons of the benzyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. rsc.org

In the ¹³C NMR spectrum, the tert-butyl group would show two distinct signals: one for the quaternary carbon and one for the three methyl carbons. semanticscholar.orgmdpi.com The methylene carbon of the benzyl group is anticipated around 33 ppm. rsc.org The pyrazole ring carbons (C3, C4, and C5) and the carbons of the benzyl aromatic ring would resonate in the range of approximately 100-160 ppm. rsc.orgmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Relevant Analogs |

| tert-Butyl (3 x CH₃) | ~1.3 (s, 9H) | ~30.5 | semanticscholar.orgmdpi.com |

| tert-Butyl (quaternary C) | - | ~32.4 | semanticscholar.orgmdpi.com |

| Benzyl CH₂ | ~4.0 (s, 2H) | ~33.1 | rsc.org |

| Pyrazole C4-H | ~6.3 (s, 1H) | ~101-104 | rsc.orgmdpi.com |

| Benzyl Aromatic C-H | ~7.3 (m, 5H) | ~126-129 | rsc.org |

| Pyrazole C3/C5 | - | ~150-161 | mdpi.com |

| Benzyl C1 (quaternary) | - | ~139 | rsc.org |

Note: The chemical shifts are estimations based on analogous compounds and may vary depending on the solvent and experimental conditions. The 's' denotes a singlet, and 'm' denotes a multiplet.

To confirm the connectivity of atoms, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC spectrum would correlate the proton signals of the tert-butyl methyls, the benzyl methylene, and the pyrazole C4-H to their directly attached carbon atoms. semanticscholar.org An HMBC experiment would reveal longer-range couplings (typically over 2-3 bonds), for instance, showing a correlation between the benzyl methylene protons and the C5 carbon of the pyrazole ring, as well as the quaternary carbon of the benzyl group, thus confirming the attachment of the benzyl group to the pyrazole ring. semanticscholar.org

NMR Studies on Tautomeric Exchange and Proton Dynamics

The tautomeric equilibrium between this compound and 3-benzyl-5-tert-butyl-1H-pyrazole is a key feature that can be investigated using NMR spectroscopy. In many instances at room temperature, the proton exchange between the two nitrogen atoms is rapid on the NMR timescale. This fast exchange results in a time-averaged spectrum where the signals for the C3 and C5 carbons and their attached groups appear as a single, often broadened, peak.

By lowering the temperature, it is possible to slow down this proton exchange. In the slow-exchange regime, the NMR spectrum would resolve into two distinct sets of signals, one for each tautomer. The integration of these signals allows for the determination of the equilibrium constant (KT) for the tautomerization process. The relative stability of the tautomers is influenced by the electronic and steric effects of the substituents.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to analyze its fragmentation pathways under ionization. The calculated molecular weight of C₁₄H₁₈N₂ is 214.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at an m/z (mass-to-charge ratio) of 214.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This would produce a prominent peak at m/z 199 ([M-15]⁺). semanticscholar.org

Benzylic cleavage: Cleavage of the bond between the methylene group and the pyrazole ring can form the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. This is a characteristic fragmentation for benzyl-substituted compounds. mdpi.com

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to various smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous confirmation of the elemental formula. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula | Notes |

| 214 | [M]⁺• | [C₁₄H₁₈N₂]⁺• | Molecular Ion |

| 199 | [M - CH₃]⁺ | [C₁₃H₁₅N₂]⁺ | Loss of a methyl group from the tert-butyl substituent. semanticscholar.org |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the tropylium cation from the benzyl group. mdpi.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule and intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands:

N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ would indicate the presence of the N-H group involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.commdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and benzene (B151609) rings typically appear in the 1500-1620 cm⁻¹ region. mdpi.commdpi.com

C-H Bending: Bending vibrations for the aromatic C-H bonds (out-of-plane) are characteristic of the substitution pattern and appear in the 690-900 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Relevant Analogs |

| ~3100-3500 (broad) | N-H Stretch | Pyrazole N-H | |

| ~3030-3080 | C-H Stretch | Aromatic (Benzyl) | researchgate.net |

| ~2870-2960 | C-H Stretch | Aliphatic (tert-butyl, CH₂) | mdpi.commdpi.com |

| ~1500-1620 | C=N / C=C Stretch | Pyrazole / Benzene Rings | mdpi.commdpi.com |

| ~1365 | C-H Bend | tert-Butyl (symmetric) | mdpi.com |

| ~690-770 | C-H Bend | Aromatic (out-of-plane) | mdpi.com |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic ring and the C-C backbone, which are often weak in the FTIR spectrum. Together, these vibrational techniques offer a comprehensive fingerprint of the molecular structure of this compound.

Computational Chemistry and Theoretical Modeling of 5 Benzyl 3 Tert Butyl 1h Pyrazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. researchgate.netnih.gov By calculating the electron density, DFT can determine the ground-state molecular geometry and provide a basis for predicting various chemical attributes. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations are routinely employed to understand their stability, spectroscopic characteristics, and reactivity patterns. researchgate.nettandfonline.com

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent electrostatic potential, where red typically indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov In a typical pyrazole derivative, the electronegative nitrogen atoms of the pyrazole ring are expected to be electron-rich (red or yellow), while the hydrogen atoms, particularly the N-H proton, are electron-poor (blue). nih.govtandfonline.com

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and that charge transfer can easily occur within the molecule. nih.gov

Theoretical studies on related pyrazole compounds provide insight into the expected FMO properties. For instance, DFT calculations on pyrazole-based Schiff bases have been used to determine their reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.50 |

| E(LUMO) | -2.15 |

| Energy Gap (ΔE) | 4.35 |

Note: Data is illustrative and based on calculations for similar pyrazole structures. Actual values for 5-benzyl-3-tert-butyl-1H-pyrazole would require specific calculation.

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for structure verification and interpretation of experimental spectra. Theoretical chemical shifts are calculated and often show a strong linear correlation with experimental values.

A study on a series of 1-phenyl-3-t-butyl-5-arylpyrazoles, which are structurally analogous to this compound, demonstrated the use of molecular modeling to predict ¹³C NMR chemical shifts. researchgate.net The calculations successfully predicted the influence of different substituents on the chemical shifts of the pyrazole ring carbons. researchgate.net For example, a plot of the calculated versus experimental chemical shifts for the C4 carbon of these pyrazoles showed a good linear correlation, validating the computational approach. researchgate.net

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for an Analogous Compound (1,5-diphenyl-3-t-butylpyrazole)

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| C3 | 162.1 | 161.5 |

| C4 | 105.5 | 105.0 |

| C5 | 145.5 | 145.2 |

Note: Data is for the related compound 1,5-diphenyl-3-t-butylpyrazole, as reported in the literature, to illustrate the predictive power of the method. researchgate.net

Theoretical Studies on Tautomeric Equilibria and Proton Transfer Pathways

For 1H-pyrazoles that are unsubstituted on the nitrogen atom, such as this compound, tautomerism is a key consideration. The proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two different tautomeric forms: this compound and the less likely 3-benzyl-5-tert-butyl-1H-pyrazole due to steric hindrance.

Quantum chemical calculations are essential for studying these tautomeric equilibria. By calculating the total electronic energy of each tautomer, researchers can predict their relative stability and the equilibrium constant between them. The calculations can also model the transition state for the proton transfer process, revealing the energy barrier and the preferred pathway for interconversion. While specific studies on this compound are not widely reported, the methodology is well-established for other pyrazole systems.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its conformational flexibility. For this compound, MD simulations would explore the rotation around the single bonds connecting the benzyl (B1604629) and tert-butyl groups to the pyrazole core. This helps identify the most stable, low-energy conformations. For instance, molecular modeling of related 1-phenyl-3-t-butyl-5-arylpyrazoles predicted torsion angles of 52°–54° for the 5-aryl group relative to the pyrazole ring. researchgate.net

MD simulations can also be used to understand the effect of the solvent on the molecule's structure and reactivity. By explicitly including solvent molecules in the simulation box, one can observe how they arrange around the solute and how this solvation shell might influence reaction pathways or conformational preferences.

Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry is invaluable for elucidating reaction mechanisms. DFT calculations can map out the entire potential energy surface of a chemical reaction, identifying the structures of reactants, intermediates, transition states, and products. acs.org This allows for the prediction of the most likely reaction pathway and the calculation of activation energies, which determine the reaction rate.

For the synthesis of this compound, which could be formed via a cyclization reaction, DFT could be used to investigate the regioselectivity of the ring closure. rsc.org For example, in the reaction between a substituted hydrazine (B178648) and an appropriate 1,3-dicarbonyl compound, calculations can determine which nitrogen atom of the hydrazine preferentially attacks which carbonyl carbon, thus predicting the major regioisomer formed. rsc.org DFT studies on the hydrobromination of allyl carboxylates have shown how computational modeling can support a proposed reaction mechanism by calculating the energies of intermediates and transition states. acs.org

Molecular Docking Studies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). benthamdirect.com This method is crucial for gaining mechanistic insights into how a molecule might interact with a biological target. nih.gov While not predicting in vivo efficacy, it provides a model of the binding mode and affinity.

For pyrazole derivatives, which are known to have various biological activities, docking studies can suggest potential mechanisms of action. researchgate.netnih.gov A docking study of this compound would involve computationally placing the molecule into the active site of a target protein. A scoring function would then estimate the binding energy, with more negative scores indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Table 3: Example Molecular Docking Results for a Related Pyrazole Compound against a Target Protein

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol | EGFR Tyrosine Kinase (1M17) | -7.8 | Leu718, Val726, Ala743, Lys745 |

Note: Data is for a related pyrazole Schiff base to illustrate the type of information obtained from molecular docking studies. researchgate.net

Coordination Chemistry of 5 Benzyl 3 Tert Butyl 1h Pyrazole As a Ligand

Ligand Design Principles Incorporating Benzyl (B1604629) and tert-Butyl Functionalities

The design of a ligand for specific applications in coordination chemistry or catalysis hinges on the deliberate selection of substituents to control the steric and electronic environment around a metal center. In 5-benzyl-3-tert-butyl-1H-pyrazole, the two substituents are chosen to impart distinct and complementary properties.

The tert-Butyl Group: Positioned at the C3 carbon, adjacent to the coordinating N2 nitrogen, the bulky tert-butyl group serves as a primary steric controller. Its large size creates a sterically hindered pocket around the metal ion. This has several predictable consequences:

It can limit the number of ligands that coordinate to a metal center, preventing the formation of saturated coordination spheres and promoting lower coordination numbers.

It can protect the metal center from unwanted side reactions or decomposition pathways.

The steric pressure can influence the geometry of the resulting complex, potentially stabilizing unusual or distorted coordination environments.

In catalysis, this steric hindrance can enhance selectivity by controlling the approach of substrates to the active site.

The Benzyl Group: Located at the C5 position, the benzyl substituent provides a combination of electronic and secondary structural influences.

Electronic Influence: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the pyrazole (B372694) ring system. Theoretical studies on substituted pyrazoles show that electron-donating groups can impact the acidity of the N1-H proton and the basicity of the N2 nitrogen, thereby affecting the ligand's donor strength and the stability of the resulting metal-ligand bond. nih.govrsc.org

Structural Influence: The aromatic ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking or C-H···π interactions, within the crystal lattice of a metal complex, influencing its supramolecular assembly. Furthermore, it offers a site for further functionalization, allowing for the tuning of solubility or the attachment of the complex to a support.

The combination of a sterically demanding group at C3 and a functionalizable, electronically active group at C5 makes this compound a ligand designed for creating well-defined, robust, and potentially reactive coordination environments.

Synthesis and Characterization of Metal Complexes Featuring this compound

While specific literature detailing the synthesis of metal complexes with this compound is not extensively available, the general procedures for forming pyrazole-metal complexes are well-established. nih.govuobaghdad.edu.iq The synthesis typically involves the direct reaction of the neutral pyrazole ligand (L) with a suitable metal salt, often a halide or nitrate, in an appropriate solvent.

A representative synthetic route would be the reaction of two equivalents of this compound with one equivalent of a metal(II) halide, such as cobalt(II) chloride, in a solvent like ethanol (B145695) or acetonitrile. This would be expected to yield a complex of the type [M(L)₂X₂].

General Synthetic Reaction: 2 (C₁₄H₁₈N₂) + MX₂ → [M(C₁₄H₁₈N₂)₂X₂] (where M = Co, Ni, Cu, Zn; X = Cl, Br)

Characterization of these hypothetical complexes would rely on a suite of standard analytical techniques to confirm their identity and elucidate their structure.

Coordination Modes and Geometries in Transition Metal Complexes

Pyrazole-based ligands are known to exhibit diverse coordination behaviors. researchgate.net For this compound, two primary coordination modes are anticipated:

Neutral Monodentate Coordination: The ligand coordinates to the metal center via the pyridine-like N2 atom, retaining the proton on the N1 atom. This is the most common mode for neutral pyrazole ligands, resulting in complexes like [M(L)₂X₂]. In such cases, the geometry is often tetrahedral or distorted tetrahedral for M(II) ions like Co(II) and Zn(II).

Anionic Bridging Coordination: Following deprotonation of the N1-H proton, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. This mode is common in the formation of binuclear or polynuclear complexes.

The significant steric bulk of the tert-butyl group at the C3 position would strongly disfavor the formation of complexes with high coordination numbers. It is likely that for first-row transition metals, monodentate coordination leading to four-coordinate, tetrahedral geometries would be heavily favored over six-coordinate, octahedral structures.

Influence of Steric Hindrance from the tert-Butyl Group on Coordination Environment and Reactivity

The dominant feature of the 3-tert-butyl substituent is its profound steric influence. This is a well-documented effect in the coordination chemistry of related bulky pyrazole ligands, such as 3,5-di-tert-butyl-1H-pyrazole. mdpi.com

Control of Coordination Number: The steric bulk directly adjacent to the coordinating nitrogen atom can physically block the approach of additional ligands. This steric crowding often results in complexes with lower-than-usual coordination numbers, which can be more catalytically active as they have open sites for substrate binding.

Imposition of Specific Geometries: The steric repulsion between bulky ligands can force a specific geometry. For example, in a four-coordinate complex, strong steric pressure can enforce a flattened tetrahedral geometry or influence the ligand-metal-ligand bond angles. vu.nl

Kinetic Stabilization: The bulky group can encapsulate the metal center, providing a protective shell that kinetically stabilizes the complex against decomposition or solvent attack. This can lead to more robust and long-lived catalysts.

Modulation of Reactivity: In catalytic processes, the steric environment dictates which substrates can access the metal center, leading to shape and size selectivity. For instance, in a hypothetical polymerization catalyst, the bulky group would influence the rate and stereochemistry of monomer insertion. Studies on other catalytic systems have shown that even when not directly part of the ligand, tert-butyl groups on substrates can influence diastereoselectivity due to steric interactions within the catalyst's coordination sphere. acs.orgacs.org

Electronic Effects of the Benzyl Substituent on Ligand Properties and Complex Stability

While steric effects from the tert-butyl group are dominant, the electronic contribution of the 5-benzyl substituent also plays a role in fine-tuning the ligand's properties. The benzyl group is primarily an alkyl group attached to the pyrazole ring and acts as a weak σ-donor.

According to theoretical studies, the introduction of electron-donating groups to the pyrazole ring increases the electron density on the ring atoms. nih.govresearchgate.net This has two main consequences for its role as a ligand:

Increased Basicity: An increase in electron density at the N2 nitrogen atom enhances its Lewis basicity, making it a stronger σ-donor to the metal center. This typically leads to the formation of more stable metal-ligand bonds.

Acidity of N1-H: Electron-donating groups have been shown to increase the acidity (lower the pKa) of the pyrrole-like NH group. nih.gov This would facilitate the deprotonation of the ligand to form the corresponding pyrazolate anion, which is often required for the formation of certain types of catalysts or polynuclear complexes.

Catalytic Applications of Metal Complexes Derived from this compound

There are no specific catalytic applications reported in the literature for metal complexes of this compound. However, based on the applications of complexes with structurally similar, sterically hindered pyrazole ligands, several areas of potential utility can be proposed.

Cross-Coupling Reactions: Palladium complexes featuring bulky N-donor ligands are widely used in cross-coupling reactions like Suzuki-Miyaura coupling. The steric bulk of the 3-tert-butyl group could stabilize the active low-coordinate Pd(0) species and promote the reductive elimination step, making complexes of this ligand potential candidates for such transformations.

Olefin Polymerization: Late transition metal complexes with bulky α-diimine or N-donor ligands are effective catalysts for olefin polymerization. The well-defined steric pocket created by the 3-tert-butyl group could control polymer chain growth and potentially influence the polymer's properties, such as molecular weight and branching.

Oxidation Catalysis: Copper-pyrazole complexes are known to mediate a variety of oxidation reactions. A complex of this compound could serve as a robust catalyst for the aerobic oxidation of alcohols or other substrates, where the bulky ligand protects the metal center from forming inactive oxo-bridged dimers.

The combination of a robust, sterically defined coordination site and the potential for electronic tuning via the benzyl group makes complexes of this ligand attractive targets for screening in various catalytic applications.

Emerging Applications of 5 Benzyl 3 Tert Butyl 1h Pyrazole Beyond Biological Activity

Role as a Privileged Scaffold and Building Block in Complex Molecule Synthesis

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in chemistry. This term denotes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often through versatile and targeted synthetic modifications. The 5-benzyl-3-tert-butyl-1H-pyrazole structure exemplifies this concept, serving as a robust and adaptable template for the construction of more complex molecules.

Researchers utilize functionalized pyrazoles as key intermediates because the pyrazole ring is relatively stable and allows for regioselective reactions at its various positions. For instance, derivatives of 3-tert-butyl-1H-pyrazole are actively used as starting materials for a range of heterocyclic compounds. Studies have shown the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives starting from 3-t-butyl-1H-pyrazole-5-carbohydrazide. researchgate.net Similarly, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine serves as a template for creating N-pyrazolyl imines, which are precursors to fused pyrazole systems with potential applications in various chemical fields. mdpi.com These syntheses underscore the utility of the 3-tert-butyl pyrazole core as a foundational building block.

The specific compound, in a slightly varied isomeric form, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride, is commercially available, highlighting its role as a ready-made building block for introducing the 1-benzyl-3-tert-butyl-pyrazole moiety into larger molecules through acylation reactions. sigmaaldrich.com The development of synthetic methodologies using such pyrazole derivatives is crucial, with research focusing on creating diverse molecular architectures, including pyrazolopyrimidines and other fused heterocyclic systems. nih.gov The ability to functionalize the pyrazole ring and its substituents allows chemists to systematically modify molecular properties, making it an invaluable scaffold in modern synthetic chemistry. nih.govacs.org

Table 1: Examples of Complex Syntheses Using the 3-tert-Butyl-1H-pyrazole Scaffold

| Starting Scaffold/Precursor | Resulting Complex Molecule Class | Significance | Reference |

|---|---|---|---|

| 3-t-Butyl-1H-pyrazole-5-carbohydrazide | 1,3,4-Oxadiazole derivatives | Demonstrates use of the pyrazole core to build other five-membered heterocycles. | researchgate.net |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | N-pyrazolyl imines | Acts as a template for fused pyrazole derivatives (e.g., pyrazolopyrid-4-ones). | mdpi.com |

| 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | Acylated pyrazole derivatives | Serves as a commercial building block for introducing the pyrazole moiety. | sigmaaldrich.com |

| 5-Amino-3-tert-butyl-1-(3-nitro-phenyl)-1H-pyrazole | Pyrazolopyrimidines | Used in the synthesis of fused bicyclic heterocyclic compounds. | nih.gov |

Potential Applications in Materials Science

The application of pyrazole derivatives is expanding into materials science, where their structural features can be harnessed to create functional materials. mdpi.commdpi.com The ability of molecules to self-assemble into ordered, supramolecular structures is a cornerstone of modern materials design. Research on closely related analogues, such as 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, has revealed their capacity to form intricate, hydrogen-bonded networks. nih.gov

These molecules can organize into different dimensional structures, including one-dimensional chains and two-dimensional sheets, dictated by the substitution pattern on the benzylamino group. nih.gov For example, the parent 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole forms hydrogen-bonded chains, whereas analogues with bromo or trifluoromethyl substituents form sheet-like structures. nih.gov This demonstrates that subtle changes to the molecular periphery can profoundly influence the resulting supramolecular architecture.

While specific studies on this compound as a fluorescent tag or a monomer for functional polymers are not yet prominent, its inherent structural properties suggest significant potential. The aromatic pyrazole and benzyl (B1604629) rings provide a rigid, conjugated system that is often a prerequisite for fluorescence. The molecule's demonstrated ability to participate in predictable, directional hydrogen bonding makes it an attractive candidate for the design of crystalline solids, liquid crystals, and other ordered materials where precise molecular arrangement is key to function. mdpi.comnih.gov

Table 2: Supramolecular Structures of 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole Analogues

| Compound Analogue | Key Substituent | Observed Supramolecular Structure | Reference |

|---|---|---|---|

| 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole | -H | Hydrogen-bonded chains (1D) | nih.gov |

| 5-(4-Bromobenzylamino)-3-tert-butyl-1-phenyl-1H-pyrazole | -Br | Hydrogen-bonded sheets (2D) | nih.gov |

| 5-[4-(Trifluoromethyl)benzylamino]-3-tert-butyl-1-phenyl-1H-pyrazole | -CF₃ | Hydrogen-bonded sheets (2D) | nih.gov |

| 3-tert-Butyl-5-(4-nitrobenzylamino)-1-phenyl-1H-pyrazole | -NO₂ | Simple hydrogen-bonded chains (1D) | nih.gov |

Applications in Agrochemical Research

The pyrazole ring is a well-established toxophore in the agrochemical industry, forming the core of numerous commercial fungicides, herbicides, and insecticides. mdpi.comacs.org The success of pyrazole-based pesticides is due to their high efficacy, metabolic stability, and the ability to fine-tune their biological activity spectrum through synthetic modification. Given this precedent, functionalized pyrazoles like this compound represent valuable precursors for the discovery of new crop protection agents.

The general synthetic utility of pyrazoles allows for the creation of large libraries of candidate compounds for screening. The tert-butyl group can enhance stability and lipophilicity, which are often desirable traits for agrochemicals, while the benzyl group provides a site for further functionalization to optimize activity and selectivity.

Although specific commercial herbicides or fungicides derived directly from this compound are not documented in the provided search results, the pyrazole scaffold itself is central to several major agrochemical products. For example, pyraclostrobin (B128455) is a leading fungicide, and fipronil (B1672679) is a broad-spectrum insecticide, both containing a pyrazole core. The established importance of this heterocyclic system in agrochemistry makes compounds like this compound attractive starting points for research and development programs aimed at discovering the next generation of pesticides. acs.org

Future Directions and Outlook in 5 Benzyl 3 Tert Butyl 1h Pyrazole Research

Advanced Synthetic Methodologies and Sustainable Synthesis Practices

The future of synthesizing 5-benzyl-3-tert-butyl-1H-pyrazole and related structures will undoubtedly be shaped by the principles of green chemistry. nih.gov Researchers are increasingly focused on developing methods that are not only high-yielding but also environmentally benign, atom-economical, and operationally simple. nih.gov

A promising avenue lies in the use of iron-catalyzed multicomponent reactions. rsc.orgrsc.org These methods can utilize biomass-derived alcohols as primary feedstocks, eliminating the need for pre-functionalized starting materials and expensive, noble metal catalysts. rsc.orgrsc.org The development of well-defined, bench-stable iron(II) catalysts represents a significant step towards more sustainable pyrazole (B372694) synthesis. rsc.orgrsc.org

Furthermore, catalyst-free approaches and the use of green solvents like water are gaining traction. nih.govthieme-connect.com Microwave-assisted synthesis is another area of active research, offering the potential for shorter reaction times and improved yields. mdpi.com The exploration of one-pot, multi-component reactions under solvent-free conditions or in aqueous media will continue to be a major theme, aiming to reduce waste and energy consumption. thieme-connect.commdpi.commdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Iron-Catalyzed Tandem Coupling | Utilizes biomass-derived alcohols; tandem C-C and C-N bond formation. rsc.orgrsc.org | Sustainable, avoids noble metals, high atom economy. rsc.orgrsc.org |

| Catalyst-Free Condensation | Reactions proceed without a catalyst, often in green solvents. nih.gov | Reduced cost, simplified purification, environmentally friendly. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. mdpi.com | Faster reaction times, potentially higher yields. mdpi.com |

| Aqueous Media Synthesis | Uses water as the reaction solvent. thieme-connect.com | Safe, inexpensive, and environmentally benign solvent. thieme-connect.com |

Deeper Mechanistic Understanding of Reactivity and Transformations

A more profound understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. Detailed experimental and computational studies will be instrumental in elucidating the intricate pathways of these reactions. hw.ac.uk

For instance, in rhodium-catalyzed C-H functionalization reactions of pyrazoles with alkenes, density functional theory (DFT) calculations have been successfully employed to rationalize the observed regioselectivity. hw.ac.uk Such studies can predict kinetic preferences for different insertion pathways, leading to the selective formation of desired products. hw.ac.uk

Future research will likely focus on a more detailed investigation of the role of the N-H proton in protic pyrazole complexes. nih.gov Understanding how this proton participates in catalytic cycles, for example, through hydrogen bonding or as an acid-base catalyst, will be key to developing more efficient catalytic systems. nih.gov The interplay between the metal center and the pyrazole ligand in facilitating chemical transformations remains a fertile ground for investigation. nih.gov

Exploration of Novel Coordination Architectures and Catalytic Systems

The ability of this compound to act as a ligand for a wide range of metal ions opens up exciting possibilities in coordination chemistry and catalysis. acs.org The steric bulk of the tert-butyl group can be strategically utilized to create specific coordination environments around a metal center, influencing its catalytic activity and selectivity.

Researchers are actively designing and synthesizing novel pyrazole-based ligands for applications in areas such as transfer hydrogenation and hydrosilylation. core.ac.ukscholaris.ca The development of new bidentate and tridentate ligands incorporating the this compound scaffold could lead to highly efficient and selective catalysts for a variety of organic transformations. core.ac.uk The proton-responsive nature of protic pyrazoles makes them particularly attractive for designing "smart" catalysts that can be switched on or off by changing the reaction conditions. nih.gov

Future work will likely involve the synthesis and characterization of new transition metal complexes with these ligands, followed by rigorous testing of their catalytic performance in reactions of industrial importance. nih.gov The goal is to develop robust, recyclable, and highly active catalytic systems.

| Ligand Design Strategy | Potential Catalytic Application |

| Bidentate and Tridentate Pyrazole Ligands | Transfer hydrogenation, hydrosilylation. core.ac.ukscholaris.ca |

| Protic Pincer-Type Pyrazole Ligands | Aerobic oxidation, disproportionation of hydrazines. nih.gov |

| Pyrazole-Imine Ligands | Formation of stable transition metal complexes. |

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For this compound, this integrated approach holds immense promise for the predictive design of new molecules with tailored properties. researchgate.netdoi.org

Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the geometric and electronic properties of pyrazole derivatives, as well as their interactions with biological targets or catalytic sites. researchgate.netnih.gov For example, DFT calculations can help in understanding the spectroscopic data (NMR, IR) and predicting the reactivity of these compounds. nih.govdoi.org Quantitative Structure-Activity Relationship (QSAR) studies can further aid in identifying the key structural features responsible for a particular activity, guiding the design of more potent analogues. nih.gov

By combining computational predictions with experimental validation, researchers can significantly accelerate the discovery and optimization process. This iterative cycle of design, synthesis, and testing will be crucial for developing new materials and catalysts based on the this compound framework with enhanced performance. nih.gov

Expanding Applications in Non-Biological Chemical Sciences

While pyrazoles have a rich history in medicinal chemistry, their applications in non-biological chemical sciences are an area of growing interest. The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced materials.

The highly conjugated nature of the pyrazole ring suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net The ability of pyrazoles to form stable complexes with a variety of metal ions also makes them suitable for the construction of metal-organic frameworks (MOFs) with interesting porous structures and potential applications in gas storage, separation, and catalysis.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to new materials with tailored thermal, mechanical, and photophysical properties. mdpi.com Future research will likely explore the synthesis and characterization of such pyrazole-containing polymers and materials, aiming to unlock their potential in a wide range of technological applications.

Q & A

Q. What are the common synthetic routes for 5-benzyl-3-tert-butyl-1H-pyrazole, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazines react with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Key intermediates like carbohydrazide derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide) are characterized using 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and functional groups .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound derivatives?

Structural validation relies on:

Q. What are the known biological activities of this compound in preclinical studies?

Pyrazole derivatives exhibit anticonvulsant activity in rodent models, likely via modulation of GABAergic or glutamatergic pathways. Structure-activity relationship (SAR) studies highlight the importance of the benzyl and tert-butyl groups for potency .

Q. What purification techniques are recommended for isolating this compound?

Use column chromatography (silica gel, hexane/ethyl acetate gradients) for crude mixtures. For crystalline intermediates, recrystallization in ethanol or methanol is effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Apply factorial design (e.g., 2^k designs) to test variables:

- Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., p-toluenesulfonic acid). Statistical analysis identifies interactions between variables, maximizing yield while minimizing side products .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole analogs?

- Compare assay conditions (e.g., cell lines, dosage, exposure time).

- Synthesize structural analogs (e.g., replacing benzyl with fluorophenyl) to isolate substituent effects .

- Use molecular docking to evaluate binding affinity variations across protein isoforms .

Q. What experimental strategies can elucidate the impact of steric hindrance from the tert-butyl group on reactivity?

Q. How can substituent effects on bioactivity be systematically studied?

Design a SAR library with:

- Variable aryl groups (e.g., 4-fluorobenzyl, 3-nitrobenzyl).

- Bioactivity screening (e.g., IC50 in enzyme inhibition assays).

- QSAR modeling to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What strategies address low solubility of this compound in pharmacological assays?

Q. How can computational methods enhance understanding of this compound's interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products